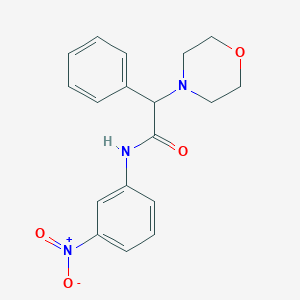![molecular formula C11H16N2O4S B4393868 5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4393868.png)
5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylbenzamide
Descripción general
Descripción
5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylbenzamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylureas and has been found to exhibit vasodilatory effects, making it a promising candidate for the treatment of various cardiovascular diseases.
Mecanismo De Acción
5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylbenzamide 41-2272 acts by stimulating the sGC enzyme, which is responsible for the synthesis of cGMP. This increase in cGMP levels leads to the activation of protein kinase G, which in turn leads to the relaxation of smooth muscle cells and subsequent vasodilation. 5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylbenzamide 41-2272 has also been found to inhibit the proliferation of smooth muscle cells, making it a potential candidate for the prevention of restenosis following angioplasty.
Biochemical and Physiological Effects:
5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylbenzamide 41-2272 has been found to exhibit vasodilatory effects in various animal models and human studies. It has also been found to reduce pulmonary arterial pressure and improve cardiac function in animal models of pulmonary hypertension. 5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylbenzamide 41-2272 has also been found to inhibit platelet aggregation, making it a potential candidate for the prevention of thrombosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylbenzamide 41-2272 is its ability to selectively activate the sGC enzyme, leading to the production of cGMP. This specificity makes it a valuable tool for studying the role of cGMP in various physiological processes. However, one of the limitations of 5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylbenzamide 41-2272 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylbenzamide 41-2272. One potential avenue is the development of more potent and selective sGC activators that can be used in the treatment of various cardiovascular diseases. Another potential direction is the investigation of the role of 5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylbenzamide 41-2272 in the prevention of restenosis following angioplasty. Additionally, the potential use of 5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylbenzamide 41-2272 in the treatment of pulmonary hypertension and thrombosis warrants further investigation.
Aplicaciones Científicas De Investigación
5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylbenzamide 41-2272 has been extensively studied for its potential therapeutic applications in the treatment of various cardiovascular diseases. It has been found to exhibit vasodilatory effects by activating the soluble guanylate cyclase (sGC) enzyme, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This increase in cGMP levels results in the relaxation of smooth muscle cells and subsequent vasodilation.
Propiedades
IUPAC Name |
5-(2-methoxyethylsulfamoyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-8-3-4-9(7-10(8)11(12)14)18(15,16)13-5-6-17-2/h3-4,7,13H,5-6H2,1-2H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSLWHUUHIWBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCOC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetyl]isonicotinohydrazide](/img/structure/B4393789.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)methanesulfonamide](/img/structure/B4393806.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol hydrochloride](/img/structure/B4393811.png)

![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4393828.png)
![[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B4393837.png)
![2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4393845.png)
![2-[(2-bromobenzoyl)amino]-N-(3-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4393851.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B4393879.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline](/img/structure/B4393884.png)

